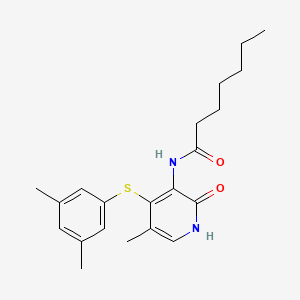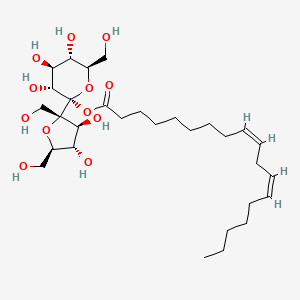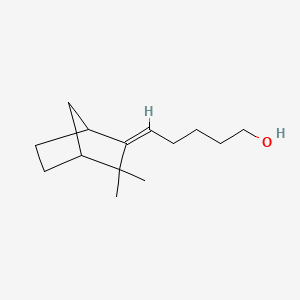
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is a synthetic compound that belongs to the class of carbazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Carboxamidate Group: The carboxamidate group can be formed by reacting the hydroxy-carbazole intermediate with chloroformate derivatives in the presence of a base such as triethylamine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Catalysts: Palladium, methanesulfonic acid
Bases: Triethylamine
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and carboxamidate groups, in particular, contribute to its versatility in various chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
93964-27-3 |
|---|---|
Molekularformel |
C19H12ClN2NaO2 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
sodium;1-[(4-chlorophenyl)carbamoyl]-9H-carbazol-2-olate |
InChI |
InChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17;/h1-10,22-23H,(H,21,24);/q;+1/p-1 |
InChI-Schlüssel |
YGBJNRMUDZTJKS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)[O-])C(=O)NC4=CC=C(C=C4)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


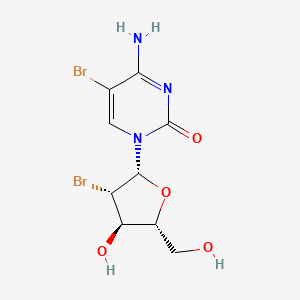


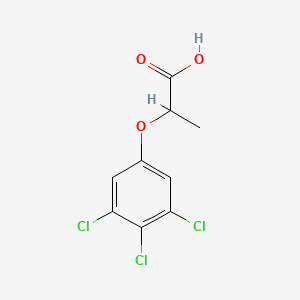
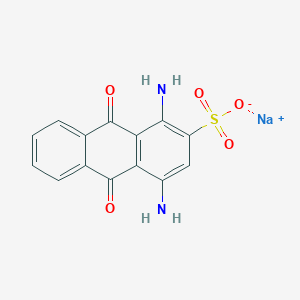

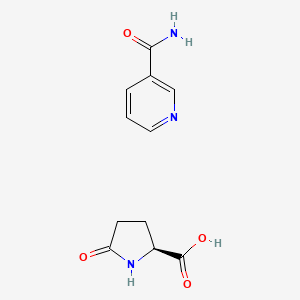
![Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
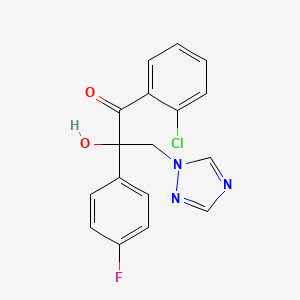
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
